molecular formula C23H24N4O5 B12155107 methyl 3-(4-(2,3-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate

methyl 3-(4-(2,3-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate

Cat. No.: B12155107
M. Wt: 436.5 g/mol
InChI Key: BIIHJSOQDGCQDS-UHFFFAOYSA-N
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Description

Methyl 3-(4-(2,3-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate is a synthetic compound featuring a fused imidazo[4,5-c]pyridine core. This bicyclic heterocycle is substituted at the 4-position with a 2,3-dimethoxyphenyl group and at the 5-position with a carboxamido-linked benzoate ester. The methoxy groups on the phenyl ring may enhance lipophilicity and influence receptor binding, while the benzoate ester likely modulates solubility and metabolic stability.

Properties

Molecular Formula

C23H24N4O5

Molecular Weight

436.5 g/mol

IUPAC Name

methyl 3-[[4-(2,3-dimethoxyphenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate

InChI

InChI=1S/C23H24N4O5/c1-30-18-9-5-8-16(21(18)31-2)20-19-17(24-13-25-19)10-11-27(20)23(29)26-15-7-4-6-14(12-15)22(28)32-3/h4-9,12-13,20H,10-11H2,1-3H3,(H,24,25)(H,26,29)

InChI Key

BIIHJSOQDGCQDS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C2C3=C(CCN2C(=O)NC4=CC=CC(=C4)C(=O)OC)NC=N3

Origin of Product

United States

Preparation Methods

The synthesis of methyl 3-(4-(2,3-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-bromoacetophenone with 2,3-dimethoxybenzaldehyde in the presence of ethanol and sodium hydroxide to form a chalcone intermediate . This intermediate is then treated with 2-cyanothioacetamide to form a pyridinethione derivative, which is further reacted with various reagents such as 2-chloro-N-arylacetamide, α-haloketones, methyl iodide, or chloroacetonitrile to yield the final product .

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Methyl 3-(4-(2,3-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

Methyl 3-(4-(2,3-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate exhibits numerous applications in scientific research:

Medicinal Chemistry

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial and antifungal properties. Its ability to inhibit specific enzymes involved in microbial growth positions it as a candidate for developing new antibiotics.
  • Therapeutic Potential : The unique structural features allow for interactions with biological targets such as receptors and enzymes. This interaction could lead to the development of novel therapeutic agents for treating various diseases.

Materials Science

  • Polymer Development : The compound can serve as a building block for synthesizing new materials with desirable properties. Its ability to undergo various chemical reactions facilitates the creation of polymers and coatings with specific functionalities.

Chemical Research

  • Building Block for Complex Molecules : this compound can be utilized in the synthesis of more complex organic compounds. This aspect is particularly relevant in pharmaceutical research where complex molecules are often required.

Mechanism of Action

The mechanism of action of methyl 3-(4-(2,3-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate involves its interaction with specific molecular targets within biological systems. The compound’s structure allows it to bind to enzymes, receptors, or other proteins, modulating their activity and leading to specific biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .

Comparison with Similar Compounds

Imidazo[4,5-c]Pyridine vs. Imidazo[1,2-a]Pyridine

  • Target Compound: The imidazo[4,5-c]pyridine core () is fused such that the pyridine nitrogen is at position 4,5, contrasting with imidazo[1,2-a]pyridine (), where the nitrogen is at position 1,2.
  • Impact on Properties: The imidazo[1,2-a]pyridine derivative (diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate) exhibits a higher melting point (243–245°C) due to nitro and cyano groups enhancing intermolecular interactions. The target compound’s imidazo[4,5-c]pyridine core may confer distinct solubility or stability profiles.

Substituent Effects

Aromatic Substituents

  • 2,3-Dimethoxyphenyl (Target) vs. In contrast, pyridazine (I-6230) and methylisoxazole (I-6473) substituents in introduce nitrogen-rich heterocycles, which may improve water solubility or alter binding affinity.
  • Diphenylacetyl Group () : The compound in features a diphenylacetyl group, increasing steric bulk and lipophilicity compared to the target’s benzoate ester. This could enhance membrane permeability but reduce metabolic stability.

Ester Functionalization

  • Methyl Benzoate (Target) vs. Ethyl esters generally offer greater metabolic stability.

Data Table: Structural and Physical Comparisons

Compound Name Core Structure Key Substituents Melting Point (°C) Molecular Weight (g/mol) Source
Methyl 3-(4-(2,3-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate (Target) Imidazo[4,5-c]pyridine 2,3-Dimethoxyphenyl, methyl benzoate Not reported Not reported Synthetic
I-6473 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) Benzene 3-Methylisoxazole, ethyl benzoate Not reported Not reported
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazo[1,2-a]pyridine Cyano, nitro, phenethyl, diethyl ester 243–245 ~600 (estimated)
1-[4-(Dimethylamino)-3-methylbenzyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid Imidazo[4,5-c]pyridine Diphenylacetyl, dimethylaminobenzyl Not reported ~600 (estimated)

Research Findings and Implications

  • Bioactivity Trends : Compounds with imidazo[4,5-c]pyridine cores () are often explored for CNS targets due to their ability to cross the blood-brain barrier. The diphenylacetyl group in may enhance binding to hydrophobic pockets in enzymes or receptors.
  • Synthetic Accessibility : The one-pot synthesis of imidazo[1,2-a]pyridine derivatives () suggests that similar methods could be adapted for the target compound, though regioselectivity may vary.
  • Commercial Availability : highlights the pharmaceutical interest in imidazo[4,5-c]pyridine derivatives, though specific data on the target compound’s applications remain speculative without further studies.

Biological Activity

Methyl 3-(4-(2,3-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate is a synthetic organic compound with potential pharmacological applications. This compound belongs to a class of imidazopyridine derivatives that have garnered attention for their diverse biological activities. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound's structure can be summarized as follows:

  • Molecular Formula : C22H27N3O5
  • Molecular Weight : 385.47 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. The imidazo[4,5-c]pyridine core is known for modulating various signaling pathways associated with inflammation and cell proliferation.

Key Mechanisms:

  • Inhibition of MAP Kinases : The compound has been shown to inhibit p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in inflammatory responses and cellular stress .
  • Interaction with Receptors : It may interact with G-protein coupled receptors (GPCRs) involved in pain and inflammatory pathways.
  • Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties that contribute to its protective effects against oxidative stress.

Biological Activity

The biological activity of this compound has been evaluated in various contexts:

Antinflammatory Effects

Case studies indicate that this compound exhibits significant anti-inflammatory properties. In vitro assays demonstrated its ability to reduce the production of pro-inflammatory cytokines such as TNF-α in human whole blood assays .

Anticancer Potential

Research has highlighted the compound's potential as an anticancer agent. In a study involving cancer cell lines, it showed cytotoxic effects by inducing apoptosis and inhibiting cell proliferation through the modulation of signaling pathways related to cancer progression .

Data Table: Summary of Biological Activities

Activity TypeEffect ObservedReference
Anti-inflammatoryReduced TNF-α production
AnticancerInduced apoptosis in cancer cell lines
AntioxidantScavenging free radicals

Case Studies

  • Inhibition of TNF-α Production : A study demonstrated that this compound significantly inhibited TNF-α production in LPS-stimulated human whole blood assays with an IC50 value indicating potent activity .
  • Cytotoxicity in Cancer Models : In a comparative study on various imidazopyridine derivatives, this compound exhibited superior cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin .

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